Cas no 70475-62-6 (1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside)

1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside structure
70475-62-6 structure
Nome del prodotto:1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside
Numero CAS:70475-62-6
MF:C19H29NO9
MW:415.434866666794
CID:1743692
PubChem ID:155507

1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside
    • [1,2,3,4-Tetrahydro-1-hydroxymethyl-6,7-dimethoxy-2-methylisoquinolin-5-yl]β-D-glucopyranoside
    • CHEMBL463302
    • PTEROCEREINE
    • beta-D-Glucopyranoside, 1,2,3,4-tetrahydro-1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-5-isoquinolinyl
    • 70475-62-6
    • DTXSID30990682
    • 1-(Hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl hexopyranoside
    • Inchi: InChI=1S/C19H29NO9/c1-20-5-4-9-10(11(20)7-21)6-12(26-2)18(27-3)17(9)29-19-16(25)15(24)14(23)13(8-22)28-19/h6,11,13-16,19,21-25H,4-5,7-8H2,1-3H3/t11?,13-,14-,15+,16-,19+/m1/s1
    • Chiave InChI: ANLAXYVKKILUOM-XZHANKDNSA-N
    • Sorrisi: CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)OC3C(C(C(C(O3)CO)O)O)O

Proprietà calcolate

  • Massa esatta: 415.18423150g/mol
  • Massa monoisotopica: 415.18423150g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 526
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 141Ų

Proprietà sperimentali

  • Densità: 1.38
  • Punto di ebollizione: 633.8°C at 760 mmHg
  • Punto di infiammabilità: 337.1°C
  • Indice di rifrazione: 1.593

1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl beta-D-glucopyranoside Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.